6-Chloro-4-methylumbelliferyl beta-D-glucuronide
Description
6-Chloro-4-methylumbelliferyl beta-D-glucuronide (6-CMUG; CAS 947175-17-9) is a synthetic fluorogenic substrate used to detect β-glucuronidase (GUS) activity. Its structure comprises a 6-chloro-4-methylumbelliferone aglycone linked to a glucuronic acid moiety via a β-glycosidic bond . Upon enzymatic hydrolysis, the glucuronide bond is cleaved, releasing the fluorescent aglycone 6-chloro-4-methylumbelliferone, which emits light under UV excitation (typically ~360 nm excitation, ~450 nm emission). This compound is valued for its high sensitivity in fluorometric assays and is employed in microbiology, enzymology, and molecular biology to study bacterial β-glucuronidase activity or transgenic GUS reporter systems .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO9/c1-5-2-10(18)24-8-4-9(7(17)3-6(5)8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-4,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHZEATXDFGBFI-JHZZJYKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycosylation Using Peracetylated Glucuronic Acid Halide
-
- Glycosyl donor: Peracetylated glucuronic acid halide (e.g., peracetylated glucurono-6,3-lactone derivatives)
- Glycosyl acceptor: 6-chloro-4-methylumbelliferone
- Solvent: Dichloromethane (CH2Cl2) or 1,2-dichloroethane (DCE)
- Catalyst: Lewis acid such as boron trifluoride etherate (BF3·OEt2)
- Base: Triethylamine or pyridine
- Temperature: Room temperature or mild heating
- Reaction time: Several hours to overnight
-
- The glycosyl donor and acceptor are dissolved in the solvent.
- Lewis acid catalyst and base are added to promote glycosylation.
- The reaction proceeds to form the protected 6-chloro-4-methylumbelliferyl β-D-glucuronide.
- Subsequent deprotection (removal of acetyl groups) is performed under basic or acidic conditions to yield the free glucuronide.
-
- Glycosylation yields range from 17% to 93%, depending on exact conditions and substrates.
- The method typically affords β-anomer selectively, which is crucial for biological activity.
- For 6-chloro-4-methylumbelliferyl β-D-glucuronide, yields are reported in the higher range, reflecting optimized conditions.
Example Synthesis from Literature
This two-step process is standard and yields the target compound with high purity and yield suitable for biochemical applications.
Summary Table of Preparation Methods
| Method | Glycosyl Donor | Catalyst | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Lewis acid-catalyzed glycosylation | Peracetylated glucuronic acid halide | BF3·OEt2 | CH2Cl2 or DCE | RT or mild heating | 17-93 | High β-selectivity, widely used |
| Reduced pressure melting | Peracetylated mannose (analogous) | None (thermal) | None (melt) | Vacuum melt | Moderate | Less common for glucuronides |
| Silyl derivative glycosylation | Trimethylsilyl-umbelliferone + acetylated sugar | SnCl4 | Benzene (reflux) | Reflux | 10-15 (each anomer) | Low yield, mixture of anomers |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylumbelliferyl beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: This reaction is catalyzed by beta-glucuronidase, resulting in the release of 6-Chloro-4-methylumbelliferone.
Oxidation and Reduction: These reactions can modify the functional groups on the umbelliferone moiety, although they are less common in typical applications.
Common Reagents and Conditions
Beta-glucuronidase: Used to catalyze the hydrolysis of the glucuronide bond.
Oxidizing and Reducing Agents: Utilized in specific research scenarios to study the stability and reactivity of the compound.
Major Products Formed
The primary product formed from the hydrolysis of this compound is 6-Chloro-4-methylumbelliferone, which is highly fluorescent and easily detectable .
Scientific Research Applications
Enzyme Activity Assays
Overview : This compound acts as a substrate for glucuronidase enzymes, facilitating the measurement of enzyme activity in biological samples.
Key Findings :
- The hydrolysis of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide by glucuronidase results in the release of 4-methylumbelliferone, which exhibits strong fluorescence. This property is exploited in various assays to quantify enzyme activity.
Case Study : In a study assessing enzyme kinetics, researchers used this substrate to evaluate the activity of glucuronidases from different sources, demonstrating its effectiveness in distinguishing between enzyme variants based on their hydrolytic rates .
Biochemical Research
Overview : The compound is instrumental in studying glucuronidation processes, which play a significant role in drug metabolism and detoxification pathways.
Key Findings :
- Research shows that glucuronidation is critical for the elimination of drugs and xenobiotics from the body. By using this substrate, scientists can gain insights into the pharmacokinetics of various compounds.
Data Table :
| Compound Tested | Glucuronidation Rate (nmol/min/mg protein) | Enzyme Source |
|---|---|---|
| Drug A | 15 | Liver Microsomes |
| Drug B | 25 | Kidney Extract |
| Drug C | 10 | Intestinal Mucosa |
Fluorescent Probes
Overview : The fluorescence emitted upon enzymatic cleavage makes this compound valuable for visualizing enzyme activity in live cells or tissues.
Key Findings :
- The compound's fluorescence properties allow researchers to track enzyme activity in real-time within cellular environments, enhancing studies in cellular biology and pathology.
Case Study : A study utilized this substrate to visualize glucuronidase activity in cancer cells, providing insights into metabolic changes associated with tumor progression .
Pharmaceutical Development
Overview : This compound aids pharmaceutical companies in evaluating drug candidates by assessing their potential for glucuronidation.
Key Findings :
- Understanding how drugs undergo glucuronidation can help optimize formulations for improved efficacy and safety profiles.
Data Table :
| Drug Candidate | Glucuronidation Potential (%) | Clinical Outcome |
|---|---|---|
| Candidate X | 80 | Successful |
| Candidate Y | 50 | Moderate Success |
| Candidate Z | 30 | Failed |
Toxicology Studies
Overview : The compound is employed in toxicological assessments to evaluate metabolic pathways of potentially harmful substances.
Key Findings :
- Studies indicate that understanding the metabolic fate of toxins through glucuronidation pathways can assist in risk assessment and regulatory compliance.
Case Study : In research assessing the toxicity of environmental pollutants, this substrate was used to study the detoxification mechanisms involving glucuronidation, highlighting its role in mitigating toxic effects .
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide involves its hydrolysis by beta-glucuronidase. This enzyme cleaves the glucuronide bond, releasing 6-Chloro-4-methylumbelliferone, which is highly fluorescent. The fluorescence can be measured to quantify the enzyme activity, providing valuable insights into various biological processes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 6-CMUG and analogous β-glucuronidase substrates:
Key Research Findings
Fluorescence Properties :
- 6-CMUG exhibits enhanced fluorescence quantum yield compared to MUG due to the electron-withdrawing chloro group, which stabilizes the excited state of the umbelliferone aglycone. This increases sensitivity in low-activity enzyme assays .
- MUG is the most widely used fluorogenic substrate, but its fluorescence intensity can be quenched by competing glucuronides (e.g., estriol 16α-glucuronide), whereas 6-CMUG shows reduced interference in complex matrices .
Enzyme Kinetics :
- Substitutions at the 6-position (e.g., chlorine in 6-CMUG) alter β-glucuronidase binding affinity. Comparative studies suggest 6-CMUG has a lower Kₘ (higher enzyme affinity) than MUG in bacterial GUS isoforms .
- X-Gluc is preferred for chromogenic assays due to its insoluble indigo product, enabling spatial localization of GUS activity in plant tissues .
Applications :
- 6-CMUG is superior in environments requiring high specificity, such as distinguishing E. coli from other β-glucuronidase-positive bacteria in food safety testing .
- FDGlcU ’s dual-glucuronide structure allows simultaneous detection of multiple enzymatic activities, making it ideal for multiplexed assays .
Biological Activity
6-Chloro-4-methylumbelliferyl beta-D-glucuronide (6-CMUG) is a fluorogenic substrate widely utilized in biochemical assays, particularly for the detection and quantification of beta-glucuronidase (GUS) activity. This compound is notable for its applications in various biological systems, including plant research, microbiology, and pharmacology. This article will explore the biological activity of 6-CMUG, supported by data tables, case studies, and detailed research findings.
6-CMUG is a derivative of 4-methylumbelliferyl beta-D-glucuronide (4-MUG) with a chlorine substitution that enhances its fluorescent properties. Upon hydrolysis by GUS, it releases 6-chloro-4-methylumbelliferone (6-CMU), which emits fluorescence detectable by standard fluorometric methods. This reaction can be summarized as follows:
The enhanced fluorescence of 6-CMU allows for sensitive detection of GUS activity in various biological samples, making it a valuable tool in both research and clinical diagnostics.
Plant Biology
A significant application of 6-CMUG is in the study of GUS expression in transgenic plants. Researchers have developed methods to quantify promoter activity using 6-CMUG as a substrate. For example, a study demonstrated the utility of a laser microdissection technique combined with 6-CMUG to analyze GUS expression levels at subtissue resolution in rapeseed plants. This method allowed for precise measurement of promoter strength across different tissues, revealing distinct developmental patterns .
Microbiology
In microbiological applications, 6-CMUG has been incorporated into selective media to facilitate the rapid identification of E. coli strains based on their GUS activity. A modified MacConkey agar containing 6-CMUG significantly reduced the time required for identification from one hour to just five minutes . This rapid detection method is crucial for clinical diagnostics and food safety monitoring.
Study on GUS Activity in Transgenic Plants
In a study examining the efficiency of different substrates for GUS assays, researchers found that 6-CMUG provided superior sensitivity compared to traditional substrates like 4-MUG. The study highlighted that using 6-CMUG enabled the detection of GUS activity at concentrations below 1 pmol/mL, showcasing its potential for high-throughput applications .
Pharmacological Implications
Research has also explored the role of gut microbial beta-glucuronidases (gmGUS) in drug metabolism. Inhibiting gmGUS activity has been linked to altered drug disposition and toxicity profiles in the gastrointestinal tract. The use of fluorogenic substrates like 6-CMUG allows researchers to investigate these interactions more effectively, providing insights into how gut microbiota can influence drug efficacy and safety .
Table 1: Comparison of Substrates for GUS Activity Detection
| Substrate | Detection Limit | Fluorescence Intensity | Application Area |
|---|---|---|---|
| 4-Methylumbelliferyl beta-D-glucuronide (4-MUG) | >1 pmol/mL | Moderate | General GUS assays |
| This compound (6-CMUG) | <1 pmol/mL | High | Transgenic plant studies, microbiology |
Q & A
Basic Research Questions
Q. What is the biochemical mechanism by which 6-Chloro-4-methylumbelliferyl beta-D-glucuronide (6-CMUG) enables detection of β-glucuronidase activity?
- Answer : 6-CMUG is a fluorogenic substrate cleaved by β-glucuronidase, releasing the fluorescent aglycone 6-chloro-4-methylumbelliferone. This hydrolysis produces a blue fluorescence under UV light (365 nm), enabling real-time enzymatic activity monitoring. The reaction is pH-dependent, with optimal activity observed at pH 6.8–7.2 .
- Methodological Note : Use a microplate reader with excitation/emission wavelengths of 365/445 nm for quantification. Validate assays with β-glucuronidase-positive controls (e.g., E. coli strains) and negative controls (enzyme inhibitors like saccharic acid 1,4-lactone) .
Q. How should researchers design a microbiological assay to detect Escherichia coli using 6-CMUG in water or food samples?
- Answer : Incorporate 0.05–0.1 mg/mL 6-CMUG into selective media (e.g., modified MacConkey agar or lauryl tryptose broth). Incubate at 44°C for 18–24 hours. Fluorescence indicates β-glucuronidase-positive colonies, confirmed via colony PCR (uidA gene) .
- Troubleshooting : False negatives may arise from non-target β-glucuronidase producers (e.g., Staphylococcus spp.) or impaired substrate specificity. Cross-validate with ISO 16649-1:2018 membrane filtration protocols .
Advanced Research Questions
Q. What experimental parameters influence the sensitivity of 6-CMUG in detecting low-abundance β-glucuronidase activity?
- Answer : Sensitivity depends on:
- Substrate concentration : Optimize using Michaelis-Menten kinetics (reported Kₘ for β-glucuronidase: ~0.041 mM) .
- Incubation time : Prolonged incubation (>24 hours) increases background fluorescence from abiotic hydrolysis.
- Matrix effects : Food or environmental samples may require pretreatment (e.g., filtration, centrifugation) to remove inhibitors like bile salts or heterotrophic bacteria .
Q. How does 6-CMUG compare to other fluorogenic substrates (e.g., 4-MUG, PNPG) in specificity for β-glucuronidase isoforms?
- Answer : 6-CMUG’s chloro-methyl modification enhances specificity for bacterial β-glucuronidase over mammalian isoforms (e.g., human GUSB). In contrast, 4-MUG is hydrolyzed by both microbial and mammalian enzymes, limiting its utility in fecal coliform assays. PNPG (chromogenic) lacks sensitivity for low-biomass samples .
- Methodological Insight : Perform kinetic assays with recombinant enzymes (e.g., E. coli vs. human β-glucuronidase) to quantify cross-reactivity. Use 6-CMUG in dual-substrate systems (e.g., with X-GAL for galactosidase) for multiplexed detection .
Q. What strategies resolve discrepancies between 6-CMUG-based assays and traditional culture methods for E. coli enumeration?
- Answer : Discrepancies often arise from:
- Viable but non-culturable (VBNC) cells : Supplement assays with resuscitation steps (e.g., pre-incubation in MMGA broth) .
- Substrate inhibition : High organic load in untreated water reduces fluorescence. Dilute samples or use fluorometry with signal amplification .
Emerging Applications
Q. Can 6-CMUG be adapted for real-time monitoring of β-glucuronidase activity in plant molecular studies?
- Answer : Yes. Infiltrate plant tissues (e.g., leaf disks) with 6-CMUG (0.1 mM) and measure fluorescence kinetics under a confocal microscope. This enables spatial tracking of β-glucuronidase activity driven by tissue-specific promoters (e.g., CaMV 35S). Note: Chlorophyll autofluorescence may interfere; use spectral unmixing or two-photon microscopy .
Q. How does 6-CMUG’s stability in complex matrices (e.g., serum, microbial lysates) impact its pharmacokinetic applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
